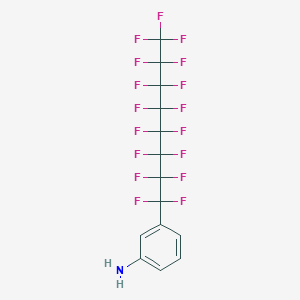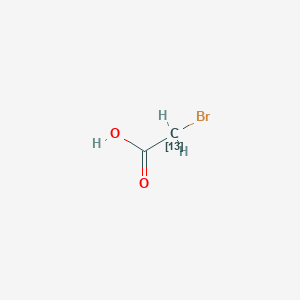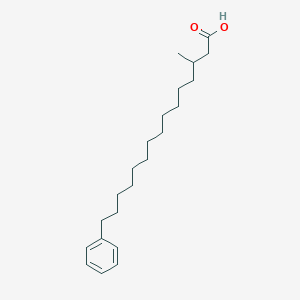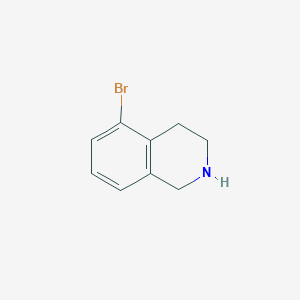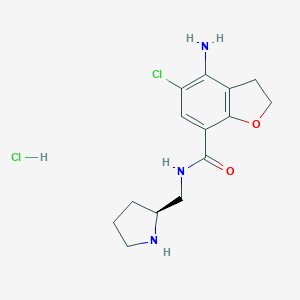
Adr 851
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ADR 851 est un composé chimique connu pour son rôle d'antagoniste des récepteurs de la dopamine D2. Il est principalement utilisé dans la recherche liée aux antiémétiques, qui sont des médicaments qui aident à prévenir les nausées et les vomissements. This compound a une formule moléculaire de C14H19Cl2N3O2 et un poids moléculaire de 332,23 .
Méthodes De Préparation
La synthèse de l'ADR 851 implique plusieurs étapes, commençant généralement par la préparation de la structure principale suivie de l'introduction de groupes fonctionnels. Les voies de synthèse spécifiques et les conditions réactionnelles sont exclusives et ne sont pas largement publiées. Il est connu que le composé peut être préparé sous forme de base libre et de chlorhydrate .
Analyse Des Réactions Chimiques
L'ADR 851 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
L'this compound est largement utilisé dans la recherche scientifique en raison de ses propriétés d'antagoniste des récepteurs de la dopamine D2. Certaines de ses applications incluent :
Chimie : Utilisé comme composé de référence dans l'étude des interactions des récepteurs de la dopamine.
Biologie : Employé dans la recherche pour comprendre le rôle des récepteurs de la dopamine dans divers processus biologiques.
Médecine : Enquête sur son utilisation potentielle dans le développement de nouveaux médicaments antiémétiques.
Industrie : Utilisé dans la production de produits chimiques de recherche et de produits pharmaceutiques .
Mécanisme d'action
L'this compound exerce ses effets en se liant aux récepteurs de la dopamine D2, bloquant ainsi l'action de la dopamine. Cette inhibition peut prévenir les nausées et les vomissements, ce qui la rend utile dans le développement de médicaments antiémétiques. Les cibles moléculaires et les voies impliquées comprennent les voies de signalisation des récepteurs de la dopamine .
Applications De Recherche Scientifique
ADR 851 is widely used in scientific research due to its properties as a dopamine D2 receptor antagonist. Some of its applications include:
Chemistry: Used as a reference compound in the study of dopamine receptor interactions.
Biology: Employed in research to understand the role of dopamine receptors in various biological processes.
Medicine: Investigated for its potential use in developing new antiemetic drugs.
Industry: Utilized in the production of research chemicals and pharmaceuticals .
Mécanisme D'action
ADR 851 exerts its effects by binding to dopamine D2 receptors, thereby blocking the action of dopamine. This inhibition can prevent nausea and vomiting, making it useful in the development of antiemetic drugs. The molecular targets and pathways involved include the dopamine receptor signaling pathways .
Comparaison Avec Des Composés Similaires
L'ADR 851 est unique en raison de son action spécifique sur les récepteurs de la dopamine D2. Les composés similaires comprennent :
Asénapine maléate : Un agent antipsychotique de deuxième génération utilisé dans le traitement de la schizophrénie et du trouble bipolaire.
Mirtazapine : Un inhibiteur des récepteurs de la sérotonine, utilisé comme antidépresseur.
Ces composés partagent certaines similitudes avec l'this compound mais diffèrent par leurs cibles réceptrices spécifiques et leurs applications thérapeutiques.
Propriétés
Numéro CAS |
123805-17-4 |
|---|---|
Formule moléculaire |
C14H19Cl2N3O2 |
Poids moléculaire |
332.2 g/mol |
Nom IUPAC |
4-amino-5-chloro-N-[[(2S)-pyrrolidin-2-yl]methyl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H18ClN3O2.ClH/c15-11-6-10(13-9(12(11)16)3-5-20-13)14(19)18-7-8-2-1-4-17-8;/h6,8,17H,1-5,7,16H2,(H,18,19);1H/t8-;/m0./s1 |
Clé InChI |
PCBGZTCWZUGEJX-QRPNPIFTSA-N |
SMILES |
C1CC(NC1)CNC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.Cl |
SMILES isomérique |
C1C[C@H](NC1)CNC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.Cl |
SMILES canonique |
C1CC(NC1)CNC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.Cl |
| 123805-17-4 | |
Synonymes |
4-amino-5-chloro-N-(2-pyrrolidinylmethyl)-2,3-dihydrobenzofuran-7-carboxamide HCl ADR 851 ADR-851 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


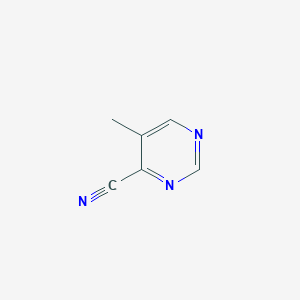
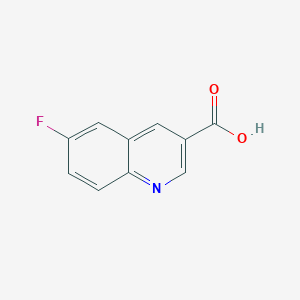
![(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid](/img/structure/B49481.png)
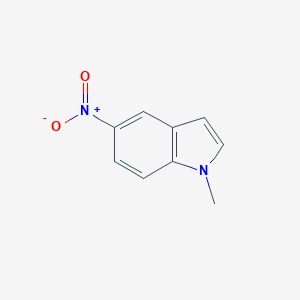
![[3-(acetyloxymethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl acetate](/img/structure/B49483.png)
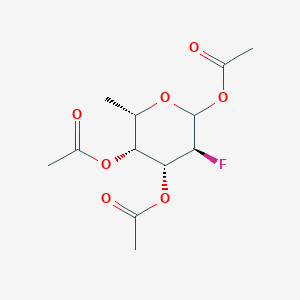
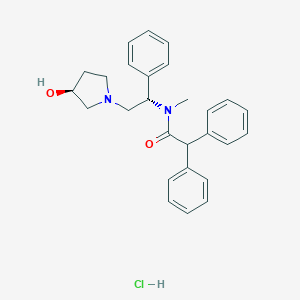
![5-[Dichloro(fluoro)methyl]-1,2-oxazole](/img/structure/B49495.png)
![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)
![6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol](/img/structure/B49497.png)
